Product packaging for Boc-3,5-Dimethoxy-L-phenylalanine(Cat. No.:)

Boc-3,5-Dimethoxy-L-phenylalanine

Cat. No.: B1503873
M. Wt: 325.36 g/mol
InChI Key: UXDUTJCMSPPINN-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Unnatural Amino Acids as Molecular Scaffolds and Building Blocks

Unnatural amino acids are powerful tools for scientists, serving as versatile molecular scaffolds and building blocks that introduce novel chemical and physical properties into peptides and proteins. nih.gov By strategically incorporating ncAAs, researchers can enhance the chemical diversity of proteins, leading to improved stability, tailored activity, and the creation of entirely new protein structures and functions. thedailyscientist.org

Key advantages of using ncAAs in research include:

Enhanced Stability: Peptides constructed with ncAAs can be designed to resist enzymatic degradation, a major hurdle for traditional peptide-based therapeutics. thedailyscientist.org

Probing Biological Processes: The unique chemical handles on ncAAs allow for the precise monitoring and manipulation of protein interactions, function, and localization within living cells. thedailyscientist.orgencyclopedia.pub

Improved Drug Properties: Medicinal chemists utilize ncAAs to build "designer peptides" with superior drug-like characteristics, such as increased target specificity and bioavailability, moving beyond the limitations of naturally occurring peptide structures. nih.govnih.gov

Novel Functionality: The introduction of ncAAs can bestow new capabilities upon proteins, such as fluorescence or unique reactive groups for bioconjugation, which are instrumental in developing new therapeutics and diagnostics. digitellinc.com

This "protein medicinal chemistry" approach allows for atom-by-atom control over a protein's structure, enabling the development of more effective and targeted therapeutic strategies. thedailyscientist.orgnih.gov

Overview of Boc-3,5-Dimethoxy-L-phenylalanine as a Specialized Phenylalanine Derivative

This compound is a prominent example of a highly specialized unnatural amino acid. It is a derivative of the canonical amino acid L-phenylalanine, modified in two key ways. First, a tert-butyloxycarbonyl (Boc) group is attached to the amino group. This "protecting group" is crucial in peptide synthesis, as it prevents the amino group from reacting out of turn, allowing for the controlled, sequential addition of amino acids to build a specific peptide chain. sigmaaldrich.commedchemexpress.com

Second, two methoxy (B1213986) groups (-OCH₃) are attached to the 3rd and 5th positions of the phenyl ring. These substitutions are not merely decorative; they significantly alter the electronic properties and steric profile of the amino acid's side chain. This modification can influence how the amino acid, once incorporated into a peptide, interacts with its biological target, potentially leading to enhanced binding affinity or selectivity. Its structure makes it a valuable building block for creating complex peptide-based molecules with specific biological functions. chemimpex.com

Below are the key physicochemical properties of this compound:

PropertyValue
CAS Number 127095-97-0
Molecular Formula C₁₆H₂₃NO₆
Molecular Weight 325.36 g/mol
Physical Form White to Yellow Solid
Purity Typically ≥97%
Storage Temperature Room temperature

Data sourced from multiple chemical suppliers. sigmaaldrich.comamerigoscientific.com

Historical Development and Expanding Utility of Substituted Phenylalanines in Research

The scientific journey of phenylalanine began with early 20th-century investigations into its metabolic relationship with tyrosine. nih.gov The landmark use of isotopic labeling in 1940 definitively proved that phenylalanine is a metabolic precursor to tyrosine. nih.gov This foundational understanding paved the way for more complex studies and the development of synthetic derivatives.

The use of substituted phenylalanines has become a cornerstone of peptide and drug design. By altering the phenyl ring, researchers can fine-tune the properties of peptides for various applications. For instance, substituting phenylalanine residues in antimicrobial peptides has been shown to create potent, cell-selective agents that can target bacterial and cancer cells. nih.gov In other research, the substitution of leucine (B10760876) with phenylalanine in certain peptides was studied to understand the subtle structural changes that confer anti-atherogenic properties. nih.gov

The development of advanced synthetic methods has further expanded the toolbox of available phenylalanine derivatives. sigmaaldrich.com These analogs are used not only in drug discovery to create novel therapeutics, such as dopamine (B1211576) prodrugs designed to cross the blood-brain barrier wikipedia.org, but also to probe fundamental biological questions, like the mechanisms of enzyme catalysis. wikipedia.org The ongoing exploration of substituted phenylalanines continues to yield new insights and tools for chemical biology, protein engineering, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO6 B1503873 Boc-3,5-Dimethoxy-L-phenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

IUPAC Name

(2S)-3-(3,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-13(14(18)19)8-10-6-11(21-4)9-12(7-10)22-5/h6-7,9,13H,8H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1

InChI Key

UXDUTJCMSPPINN-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)OC)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)OC)OC)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Boc 3,5 Dimethoxy L Phenylalanine and Its Derivatives

Strategies for the Enantioselective Synthesis of Phenylalanine Analogs

The cornerstone of synthesizing chiral amino acids lies in the ability to control the three-dimensional arrangement of atoms, leading to the desired enantiomer. For L-amino acids, this means establishing the (S)-configuration at the α-carbon. Several powerful strategies have been developed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a robust and well-established method for asymmetric synthesis. wikipedia.org This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to a non-chiral substrate. wikipedia.org The auxiliary then directs a subsequent chemical transformation, such as alkylation, to occur on one face of the molecule, leading to a diastereomerically enriched product. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A prominent example of this approach is the Schöllkopf bis-lactim ether method , which is highly effective for the asymmetric synthesis of α-amino acids. wikipedia.orgbiosynth.com In this method, a cyclic dipeptide (a 2,5-diketopiperazine) is formed between glycine (B1666218) and a chiral auxiliary, typically the naturally abundant and sterically demanding amino acid (R)-valine. wikipedia.org This diketopiperazine is then converted to its bis-lactim ether. Deprotonation at the prochiral carbon of the glycine residue creates a planar enolate. The bulky isopropyl group of the valine auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile, such as 3,5-dimethoxybenzyl bromide, to attack from the less hindered face. wikipedia.orglmaleidykla.lt This results in a high degree of diastereoselectivity. Subsequent acidic hydrolysis cleaves the product to yield the desired L-amino acid methyl ester with a high enantiomeric excess (typically >95% ee), along with the methyl ester of the valine auxiliary. wikipedia.orgbiosynth.com

Another widely used class of chiral auxiliaries are oxazolidinones , as popularized by David A. Evans. In a typical sequence, the oxazolidinone is acylated, and the resulting imide is deprotonated to form a chiral enolate. The stereochemical outcome of the subsequent alkylation is dictated by the stereocenters on the oxazolidinone ring, which direct the approach of the electrophile.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationKey Features
Valine-derived bis-lactim ether (Schöllkopf auxiliary)Asymmetric alkylation of a glycine enolateHigh diastereoselectivity, auxiliary is recoverable. wikipedia.orgbiosynth.com
Evans OxazolidinonesAsymmetric aldol (B89426) reactions and alkylationsPredictable stereochemical outcomes, establishes two contiguous stereocenters in aldol reactions. wikipedia.org
Pseudoephedrine and PseudoephenamineAsymmetric alkylation of amide enolatesBoth enantiomers are readily available, products are often crystalline. wikipedia.orgharvard.edu
CamphorsultamAsymmetric Diels-Alder, aldol, and Michael reactionsRigid bicyclic structure provides excellent stereocontrol.

Asymmetric Catalysis in Amino Acid Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. Transition metal catalysis, particularly asymmetric hydrogenation, has proven to be a powerful tool for the synthesis of chiral amino acids.

One common strategy involves the asymmetric hydrogenation of a dehydroamino acid precursor . For the synthesis of 3,5-dimethoxy-L-phenylalanine, a suitable precursor would be (Z)-α-(acetylamino)-3,5-dimethoxy-cinnamic acid. In this process, the prochiral enamide is hydrogenated using a chiral transition metal complex, typically based on rhodium or iridium, with a chiral phosphine (B1218219) ligand. The chiral ligand coordinates to the metal center and creates a chiral environment that forces the hydrogen to add to a specific face of the double bond, thereby establishing the stereocenter with high enantioselectivity.

A variety of chiral bisphosphine ligands, such as those from the BINAP and SDP families, have been successfully employed in the rhodium-catalyzed asymmetric hydrogenation of enamides, achieving excellent enantioselectivities (often 88-96% ee) and quantitative yields. rsc.org The precise choice of ligand and reaction conditions is crucial for achieving high stereocontrol.

Another catalytic approach is the asymmetric alkylation of a glycine equivalent using a chiral phase-transfer catalyst. This method has been used to synthesize chiral malonates, which can be further elaborated into amino acids. For instance, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates with a chiral quaternary ammonium (B1175870) salt as a phase-transfer catalyst can produce α-methyl-α-alkylmalonates with high yields and enantioselectivities (up to 98% ee). nih.gov

Table 2: Examples of Asymmetric Catalysis for Amino Acid Synthesis

Catalytic SystemReaction TypeSubstrate ExampleEnantioselectivity (ee)
[Rh((R,R)-Et-DuPhos)(COD)]BF4Asymmetric HydrogenationMethyl (Z)-α-acetamidocinnamate>99%
Ir-MaxPHOX complexAsymmetric HydrogenationN-Boc-2,3-diarylallyl aminesup to 99% ub.edu
(S,S)-3,4,5-trifluorophenyl-NAS bromidePhase-Transfer Catalysis2,2-diphenylethyl tert-butyl α-methylmalonateup to 98% nih.gov
Rh/(R)-SDPAsymmetric Hydrogenation(Z)-β-branched enamides88-96% rsc.org

Biocatalytic and Chemoenzymatic Transformations for Di-Substituted Phenylalanines

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. For the synthesis of L-phenylalanine analogs, phenylalanine ammonia (B1221849) lyases (PALs) are particularly relevant enzymes. wikipedia.org PALs naturally catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. wikipedia.org By employing high concentrations of ammonia, the reverse reaction, the asymmetric addition of ammonia to a substituted cinnamic acid, can be achieved to produce the corresponding L-amino acid. wikipedia.org

For the synthesis of L-3,5-dimethoxyphenylalanine, 3,5-dimethoxycinnamic acid would be the required substrate. The use of PALs, either as isolated enzymes or in whole-cell systems, can provide direct access to the desired L-amino acid with high enantiomeric purity.

Another enzymatic approach utilizes aminotransferases . For example, an engineered aspartate aminotransferase has been used for the synthesis of L-3,4-dimethoxyphenylalanine from the corresponding phenylpyruvate derivative with high conversion (95.4%) and excellent enantioselectivity (>99% ee). A similar strategy could be envisioned for the 3,5-dimethoxy analog.

Protecting Group Chemistry in the Synthesis of Boc-Protected Amino Acids

Protecting groups are essential tools in multi-step organic synthesis, particularly in peptide chemistry. They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino function of amino acids.

Role of the Boc Group in Orthogonal Protection Strategies

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. orgsyn.org The resulting carbamate (B1207046) is stable to a wide range of reaction conditions, including basic hydrolysis and many nucleophiles, making it a robust protecting group. organic-chemistry.org

A key feature of the Boc group is its lability under acidic conditions. It is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. youtube.com This acid-lability is central to its use in orthogonal protection strategies . In peptide synthesis, for instance, the Boc group can be used for the temporary protection of the α-amino group, while other protecting groups that are stable to acid but labile to other conditions (e.g., base-labile Fmoc group or benzyl-based groups removable by hydrogenolysis) are used for the protection of amino acid side chains. nih.gov This orthogonality allows for the selective deprotection of one functional group in the presence of others, which is crucial for the stepwise construction of complex molecules like peptides.

Investigating Selective Deprotection Methodologies

The selective removal of the Boc group is a critical step in many synthetic sequences. While strong acids like TFA are commonly used, their harshness can sometimes lead to the cleavage of other acid-sensitive groups or cause side reactions. Consequently, a variety of milder and more selective methods for Boc deprotection have been developed.

Lewis acids, such as bismuth(III) trichloride (B1173362) (BiCl₃), have been shown to selectively cleave the N-Boc group in the presence of other acid-labile groups like tert-butyl esters. researchgate.net This method offers a higher degree of chemoselectivity. Other Lewis acids like tin(IV) chloride and iron(III) chloride have also been employed for selective Boc deprotection, particularly in solid-phase synthesis. researchgate.net

Furthermore, thermal deprotection methods have been explored, which can offer selectivity based on the differential thermal stability of various protecting groups.

Table 3: Common Protecting Groups and their Cleavage Conditions

Protecting GroupAbbreviationCleavage ConditionsOrthogonal to
tert-ButyloxycarbonylBocAcidic (e.g., TFA, HCl)Fmoc, Cbz, Benzyl esters
9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)Boc, Cbz, Benzyl esters
CarboxybenzylCbz or ZHydrogenolysis (H₂, Pd/C)Boc, Fmoc
Benzyl esterBzlHydrogenolysis (H₂, Pd/C), Strong acidBoc, Fmoc
tert-Butyl estertBuAcidic (e.g., TFA)Fmoc, Cbz

Functionalization and Derivatization of the Aromatic Ring System

The aromatic ring of Boc-3,5-Dimethoxy-L-phenylalanine is the primary site for chemical modification. The electron-donating nature of the two methoxy (B1213986) groups significantly activates the ring towards electrophilic substitution, while also directing the position of incoming substituents.

The two methoxy groups at the 3 and 5 positions of the phenyl ring are powerful ortho- and para-directing groups. Due to the substitution pattern, the positions ortho to both methoxy groups (positions 2 and 6) and the position para to both (position 4) are highly activated. Since the alanine (B10760859) side chain occupies the 1-position, electrophilic aromatic substitution reactions are strongly directed to the 2-, 4-, and 6-positions. The inherent symmetry of the 3,5-dimethoxy substitution pattern simplifies the regiochemical outcomes, often leading to a single major product or a predictable mixture.

Common electrophilic substitution reactions can be applied to introduce a variety of functional groups with high regioselectivity. The choice of reaction conditions is critical to avoid side reactions, such as oxidation of the electron-rich ring or racemization at the chiral center. nih.gov

Table 1: Examples of Regioselective Aromatic Substitution Reactions

Reaction TypeReagent(s)Expected Major Product(s)Position of Substitution
NitrationHNO₃ / H₂SO₄Boc-2-nitro-3,5-dimethoxy-L-phenylalanine2- and 6-
BrominationBr₂ / FeBr₃ or NBSBoc-2-bromo-3,5-dimethoxy-L-phenylalanine2- and 6-
FormylationPOCl₃ / DMF (Vilsmeier-Haack)Boc-2-formyl-3,5-dimethoxy-L-phenylalanine2- and 6-
AcylationAcyl Chloride / AlCl₃ (Friedel-Crafts)Boc-2-acyl-3,5-dimethoxy-L-phenylalanine2- and 6-

This table presents hypothetical yet chemically plausible reactions based on established principles of electrophilic aromatic substitution on activated aromatic systems.

The ability to introduce diverse functional groups onto the aromatic ring is essential for performing detailed structure-activity relationship (SAR) studies. These modifications can modulate a compound's potency, selectivity, and pharmacokinetic properties. Starting from a functionalized intermediate, such as a bromo- or formyl-derivative, a wide array of further modifications can be achieved through cross-coupling reactions, reductive aminations, or other transformations.

For instance, a focused library of derivatives can be synthesized to probe the effects of substituent size, electronics, and hydrogen bonding potential on biological activity. This approach was successfully used in the development of phenylalanine-derived rhodanine (B49660) compounds as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In that study, various aromatic aldehydes were condensed with a phenylalanine-derived rhodanine core to identify optimal substituents at the C5 position, leading to compounds with significant efficacy. nih.gov A similar strategy can be applied to derivatives of this compound to explore their potential in various therapeutic areas.

Table 2: Derivative Groups for Structure-Activity Relationship (SAR) Studies

Initial DerivativeReaction TypeIncorporated GroupPurpose of Modification
Boc-2-bromo-3,5-dimethoxy-L-phenylalanineSuzuki CouplingAryl, HeteroarylExplore steric and electronic effects of extended aromatic systems.
Boc-2-bromo-3,5-dimethoxy-L-phenylalanineBuchwald-Hartwig AminationPrimary/Secondary AmineIntroduce hydrogen bond donors/acceptors; modulate basicity.
Boc-2-formyl-3,5-dimethoxy-L-phenylalanineReductive AminationSubstituted AminesGenerate diverse amine derivatives to probe specific interactions.
Boc-2-formyl-3,5-dimethoxy-L-phenylalanineWittig ReactionAlkenesIntroduce conformational constraints and vary lipophilicity.

This table illustrates potential derivatization pathways for SAR studies, drawing parallels from established synthetic methodologies in medicinal chemistry.

Convergent and Divergent Synthetic Pathways to Complex Phenylalanine-Containing Molecules

This compound and its derivatives are valuable building blocks for the assembly of more complex molecules through both convergent and divergent synthetic strategies.

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. This is a powerful strategy for drug discovery and SAR studies. Starting with a functionalized this compound derivative, such as the 2-bromo or 2-formyl analogue, a multitude of different substituents can be introduced in a parallel fashion. This allows for the rapid creation of a large number of compounds for biological screening. nih.gov For example, the 2-bromo derivative could be subjected to a variety of palladium-catalyzed cross-coupling reactions in a multi-well plate format to generate a library of biaryl or heteroaryl derivatives.

The use of solid-phase synthesis is particularly amenable to divergent strategies. By anchoring the this compound unit to a resin, a wide range of transformations can be performed on the aromatic ring, followed by cleavage from the support to yield the final library of compounds.

Boc 3,5 Dimethoxy L Phenylalanine As a Versatile Building Block in Peptide and Peptidomimetic Chemistry

Integration into Linear and Cyclic Peptide Architectures

The incorporation of Boc-3,5-Dimethoxy-L-phenylalanine into peptide chains is achieved through well-established synthetic methodologies. Its structure is compatible with standard peptide synthesis protocols, allowing for its seamless integration into both linear and more complex cyclic peptide backbones.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and the Boc protection strategy is one of its foundational methods. This compound is well-suited for this approach. The synthesis cycle involves anchoring the first amino acid to a solid support, followed by sequential addition of subsequent amino acids.

The general Boc-SPPS cycle proceeds as follows:

Deprotection: The acid-labile Boc group is removed from the N-terminus of the resin-bound peptide. This is typically accomplished by treating the peptide-resin with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). chempep.com A common mixture is 50% TFA in DCM. chempep.com

Neutralization: The resulting trifluoroacetate (B77799) salt at the N-terminus is neutralized to regenerate the free amine, which is necessary for the subsequent coupling step. This is often done using a base such as 10% triethylamine (B128534) (TEA) in DCM. chempep.com

Coupling: The incoming this compound is activated and coupled to the free amine of the resin-bound peptide. Standard activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions.

Washing: After each step, the resin is thoroughly washed to remove excess reagents and byproducts, a key advantage of the solid-phase approach. lsu.edu

This cycle is repeated until the desired peptide sequence is assembled. The presence of the 3,5-dimethoxy groups on the phenylalanine side chain does not interfere with the standard Boc-SPPS chemistry.

Solution-Phase Coupling Techniques for Peptide Elongation

While SPPS is dominant, solution-phase synthesis remains important, particularly for large-scale production or the synthesis of shorter peptide fragments. This compound can be effectively used in these methods. In solution-phase synthesis, both the peptide and the amino acid to be added are dissolved in an appropriate solvent.

The core of this technique is the formation of the amide bond, which requires the activation of the carboxylic acid group of the incoming amino acid. Various coupling reagents can be employed for this purpose.

Coupling Reagent Class Examples Mechanism of Action
Carbodiimides DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide)React with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Phosphonium (B103445) Salts BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOPForm an active ester with the carboxylic acid, facilitating aminolysis.
Uronium/Aminium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTUSimilar to phosphonium salts, they generate active esters that readily react with amines.

The choice of coupling reagent and solvent system is critical to ensure high yields and minimize racemization. Boc-L-phenylalanine itself can be used as a capping agent in certain synthetic schemes. medchemexpress.com

Macrocyclization Strategies for Conformationally Constrained Peptides

Macrocyclization is a key strategy for transforming flexible linear peptides into conformationally constrained cyclic structures. nih.gov This conformational restriction can lead to enhanced biological activity, selectivity, and stability against enzymatic degradation. nih.gov Peptides containing 3,5-Dimethoxy-L-phenylalanine can be cyclized using several methods.

The general approach involves synthesizing a linear precursor containing the desired amino acid sequence and then forming a covalent bond between two points in the chain.

Cyclization Strategy Description Key Features
Head-to-Tail Cyclization An amide bond is formed between the N-terminal amine and the C-terminal carboxylic acid.Often performed in dilute solution to favor intramolecular over intermolecular reactions. Can also be done on-resin by anchoring the peptide via a side chain. nih.gov
Side-Chain to Side-Chain Cyclization Covalent bonds are formed between the side chains of two amino acids within the peptide sequence.Allows for a wide variety of chemistries, such as lactam bridge formation (Asp/Glu with Lys/Orn), disulfide bonds (Cys-Cys), or ring-closing metathesis (using amino acids with alkenyl side chains).
Side-Chain to Terminus Cyclization The side chain of an amino acid (e.g., the amino group of Lysine or the carboxyl group of Aspartic Acid) is linked to either the C-terminus or N-terminus of the peptide.Creates a lariat-type structure, combining features of linear and cyclic peptides.
Stapled Peptides A synthetic brace is installed to lock the peptide into a specific conformation, often an α-helix. This can be achieved through C-H activation processes to link side chains. nih.govInvolves specialized, non-natural amino acids and catalysts to create the covalent staple. nih.gov

For a peptide containing 3,5-Dimethoxy-L-phenylalanine, head-to-tail cyclization is a common strategy. The linear peptide is first synthesized, often via SPPS, and after cleavage from the resin, cyclization is induced in solution using coupling reagents.

Design and Synthesis of Peptidomimetics Incorporating 3,5-Dimethoxy-L-phenylalanine

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov The incorporation of unnatural amino acids like 3,5-Dimethoxy-L-phenylalanine is a central strategy in their design.

Strategies for Enhancing Conformational Stability and Biological Activity

The introduction of 3,5-Dimethoxy-L-phenylalanine into a peptide sequence can significantly enhance its properties. The methoxy (B1213986) groups on the phenyl ring introduce steric bulk and alter the electronic nature of the side chain compared to natural phenylalanine or tyrosine.

Mechanisms for Enhancement:

Conformational Constraint: The steric hindrance from the two methoxy groups can restrict the rotational freedom (chi angles) of the amino acid side chain. This pre-organization can favor a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing affinity.

Increased Proteolytic Stability: Natural peptides are often rapidly degraded by proteases. Unnatural amino acids are poor substrates for these enzymes, and their presence can shield nearby peptide bonds from cleavage, thereby increasing the half-life of the peptidomimetic in biological systems. nih.gov Studies on other unnatural amino acids have demonstrated this enhanced stability. nih.gov

Modulation of Bioactivity: The methoxy groups are hydrogen bond acceptors and can introduce new interactions with a target receptor that are not possible with the natural amino acid. The unique electronic properties of the dimethoxy-substituted phenyl ring can also influence cation-pi or other non-covalent interactions critical for binding. Analogous dimethoxy-phenylalanine derivatives have been shown to modulate biological activity in this way. chemimpex.com

Improved Solubility: The polar methoxy groups can improve the solubility of the resulting peptide, which is often a challenge in peptide drug development. chemimpex.com

Mimicking Natural Peptide Functionalities with Unnatural Amino Acids

A primary goal of peptidomimetic design is to replicate the essential interactions of a natural peptide ligand with its receptor while improving its drug-like properties. nih.gov Unnatural amino acids are pivotal in this effort.

3,5-Dimethoxy-L-phenylalanine can serve as a functional mimic of natural aromatic amino acids like Phenylalanine (Phe) or Tyrosine (Tyr), but with distinct advantages:

As a Phenylalanine Mimic: It retains the core aromatic character of Phe, which is often crucial for hydrophobic and pi-stacking interactions. However, the methoxy groups add polarity and hydrogen-bonding capability, allowing it to probe different binding interactions within a receptor pocket.

As a Tyrosine Mimic: It can be considered a non-hydroxyl analogue of Tyrosine. While it cannot act as a hydrogen bond donor like the hydroxyl group of Tyr, its methoxy groups can act as hydrogen bond acceptors. This allows for the systematic probing of the role of hydrogen bonding at that position in a peptide-receptor interaction.

By replacing a natural amino acid with 3,5-Dimethoxy-L-phenylalanine, researchers can fine-tune the steric, electronic, and conformational profile of a peptide, leading to peptidomimetics with enhanced stability, selectivity, and therapeutic potential. nih.govchemimpex.com

Based on the available scientific literature, a detailed article focusing solely on the structural and conformational analysis of peptides containing this compound cannot be generated. The current body of research does not provide specific data on the computational modeling or spectroscopic investigation of peptides incorporating this particular amino acid derivative.

To provide a comprehensive and accurate article as per the requested outline, specific studies addressing the conformational preferences, dihedral angles, and spectroscopic signatures (NMR, CD, FTIR) of peptides containing the this compound residue would be required. Without such dedicated research, any generated content would be speculative and not adhere to the strict requirement for scientifically accurate information based on published findings.

Further research would be needed to explore how the unique electronic and steric properties of the 3,5-dimethoxy substitution on the phenyl ring, in combination with the N-terminal Boc protecting group, influence peptide backbone and side-chain conformations.

Limited Research Data Available for this compound in Rational Drug Design

The investigation sought to uncover research pertaining to the following applications:

Development of Enzyme Inhibitors and Modulators: No specific studies were identified that detailed the use of this compound in targeting kinases or other catalytic proteins, nor were there specific examples of its use in investigating active site interactions and binding affinities.

Design of Receptor Agonists and Antagonists: There is a lack of published research on the application of this specific compound in the design of receptor agonists or antagonists. Consequently, information regarding its role in modulating ligand-receptor recognition, signal transduction pathways, or in the rational design for improved receptor selectivity is not available.

Influence on Pharmacokinetic and Pharmacodynamic Research Parameters: The search did not yield any studies that have investigated the pharmacokinetic or pharmacodynamic properties of this compound or molecules directly derived from it.

It is important to note that while research exists for structurally related compounds, such as other protected or substituted phenylalanine derivatives, the strict focus on this compound as per the instructions means that such information cannot be used to construct the requested article. The absence of specific research data prevents the creation of a detailed and scientifically accurate article with the required in-depth findings and data tables.

Therefore, this report cannot provide the requested article due to the current limitations in the available scientific and research data for this compound.

Applications of Boc 3,5 Dimethoxy L Phenylalanine in Rational Drug Design Research

Influence on Pharmacokinetic and Pharmacodynamic Research Parameters

Strategies for Modulating Metabolic Stability of Drug Candidates

There is no available research data detailing the use of Boc-3,5-Dimethoxy-L-phenylalanine to modulate the metabolic stability of drug candidates.

Impact on Bioactivity and Potency in in vitro Systems

There are no published in vitro studies that describe the impact of incorporating this compound on the bioactivity or potency of any compound.

Contribution to the Research and Development of Targeted Therapeutic Agents

There is no information available in the scientific literature regarding the contribution of this compound to the research and development of targeted therapeutic agents.

Biochemical and Biophysical Research Utilizing Boc 3,5 Dimethoxy L Phenylalanine

Probing Protein-Protein and Protein-Ligand Interactions

The incorporation of non-natural amino acids like Boc-3,5-Dimethoxy-L-phenylalanine into peptides and proteins is a powerful technique for investigating molecular recognition events. The methoxy (B1213986) groups on the phenyl ring can alter the hydrophobicity and electronic nature of the amino acid side chain, influencing how a peptide or protein interacts with its binding partners.

Detailed Research Findings: Currently, there is a lack of specific published research focusing on the use of this compound to probe protein-protein or protein-ligand interactions. However, studies with related compounds, such as those with different substitution patterns on the phenyl ring, demonstrate the potential of this approach. For example, the introduction of modified phenylalanine residues has been shown to modulate the binding affinity and specificity of peptide ligands for their receptors. It is plausible that this compound could be used to:

Map binding interfaces: By systematically replacing natural amino acids with this compound in a peptide ligand, researchers could identify key residues involved in the interaction. A change in binding affinity upon substitution would indicate that the original residue is part of the binding interface.

Modulate interaction strength: The unique electronic properties of the dimethoxy-phenyl group could be exploited to either enhance or weaken protein-protein interactions, providing insights into the nature of the forces driving the association.

Elucidating Enzyme Mechanisms and Substrate Specificity

Enzymes often exhibit a high degree of specificity for their substrates. Introducing modified amino acids into a peptide substrate can be an effective way to probe the steric and electronic requirements of an enzyme's active site.

Detailed Research Findings: Specific studies detailing the use of this compound to elucidate enzyme mechanisms are not readily available in the scientific literature. However, the general methodology is well-established. For instance, phenylalanine hydroxylase activity has been studied using various deuterated and substituted phenylalanine analogs to understand its catalytic mechanism. fishersci.com It can be extrapolated that this compound could serve as a valuable tool in similar investigations. Potential applications include:

Determining substrate specificity: By synthesizing a series of peptide substrates containing this compound at different positions, researchers could assess how an enzyme's activity is affected. This would provide information on the size and electronic environment of the enzyme's substrate-binding pocket.

Investigating catalytic mechanisms: The electronic-donating nature of the methoxy groups could influence the transition state of an enzymatic reaction, providing insights into the catalytic mechanism.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes in their native context. Non-natural amino acids can be functionalized to serve as probes for a variety of applications, including fluorescence imaging and affinity chromatography.

Detailed Research Findings: There is no specific information in the available literature on the development of chemical probes derived from this compound. Nevertheless, the core structure of this compound makes it a suitable candidate for such development. The Boc-protecting group can be removed to reveal a primary amine, which can then be coupled to various reporter molecules, such as fluorophores or biotin. The dimethoxy-phenylalanine moiety would serve as a recognition element for a specific biological target.

Application in in vitro Biochemical Assays and Screening Platforms

Boc-protected amino acids are fundamental reagents in the synthesis of peptide libraries used in high-throughput screening assays to identify novel ligands for therapeutic targets.

Detailed Research Findings: While there are no specific examples of this compound being used in large-scale screening platforms, its properties are well-suited for such applications. Peptide libraries incorporating this amino acid could be synthesized to screen for new enzyme inhibitors or receptor antagonists. The unique structure of the dimethoxy-phenylalanine residue would increase the chemical diversity of the library, enhancing the probability of discovering novel bioactive peptides. Phenylalanine assay kits are commercially available for the fluorometric detection of phenylalanine in various biological samples, and modified versions of such assays could potentially be developed for phenylalanine analogs. assaygenie.comfrontiersin.org

Structure Activity Relationship Sar Studies and Rational Design Paradigms for Phenylalanine Derivatives

Correlating Aromatic Substitutions with Biological Activity and Molecular Recognition

The substitution pattern on the aromatic ring of phenylalanine is a critical determinant of its biological function. Modifications to this ring can alter the molecule's size, shape, electronics, and hydrophobicity, thereby influencing how it fits into a receptor's binding pocket and the types of intermolecular forces it can form.

The presence and position of methoxy (B1213986) groups on the phenyl ring can significantly modulate receptor affinity and selectivity. While direct studies on Boc-3,5-Dimethoxy-L-phenylalanine are limited, research on analogous compounds provides valuable insights. For instance, studies on phenethylamine (B48288) and amphetamine derivatives with various methoxy substitutions show that these groups influence binding to key biological targets like serotonin (B10506) receptors. frontiersin.orgfrontiersin.org

In a series of 4-alkoxy-3,5-dimethoxy-phenethylamines (scalines), substitutions on the phenyl ring were shown to increase binding affinity at 5-HT2A and 5-HT2C receptors compared to the parent compound. frontiersin.org For example, most of the 3,4,5-trisubstituted phenethylamine derivatives bound in the micromolar range but showed at least a 3-fold increase in 5-HT2A receptor affinity compared to the reference compound TMA-6. frontiersin.org This suggests that the arrangement and electronic nature of these substituents are key to molecular recognition. Similarly, in a different class of compounds, 3,5-diaryl-2-aminopyridine ALK2 inhibitors, a 3,5-dimethoxy derivative was synthesized and evaluated, indicating that this substitution pattern is explored in medicinal chemistry to balance potency and selectivity. nih.gov The electronic effects of the two meta-positioned methoxy groups can influence the aromatic ring's interaction with receptor residues, potentially through altered pi-stacking or hydrogen bonding capabilities.

Table 1: Receptor Binding Affinities of Selected Dimethoxy-Substituted Phenethylamines This table presents data for analogous compounds to illustrate the effect of dimethoxy substitution patterns on receptor binding.

Compound Class Specific Derivative Example Target Receptor Observed Effect on Affinity Reference
3,4,5-Trisubstituted Phenethylamines Proscaline, AL 5-HT2A Among the most potent in the series frontiersin.org
2,5-Dimethoxy-4-alkoxy Phenethylamines 2C-O-Derivatives 5-HT2A / 5-HT2C Showed binding preference for 5-HT2A over 5-HT2C frontiersin.org

The human body is a chiral environment, causing stereoisomers of a drug to often exhibit significant differences in pharmacological activity. ijper.orgnih.gov For amino acid derivatives like this compound, the stereochemistry at the alpha-carbon is paramount. The "L" configuration specifies a particular three-dimensional arrangement that is critical for recognition by enzymes and receptors, which are themselves chiral. ijper.org

While one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, the other (the distomer) can be inactive, less active, or even cause undesirable side effects. ijper.orgnih.gov For example, in studies of racemic amphetamine, the d-enantiomer was found to be present in significantly higher concentrations in the brain than the l-enantiomer, highlighting that biological systems can handle enantiomers differently. nih.gov Similarly, the antihistamine Levocetirizine is the more potent R-enantiomer, while the antibacterial activity of ofloxacin (B1677185) resides primarily in the S-enantiomer, levofloxacin. ijper.org Therefore, the use of the pure L-enantiomer of Boc-3,5-Dimethoxy-phenylalanine is a deliberate design choice to ensure stereospecific interactions with its intended biological target, maximizing potential efficacy and minimizing off-target effects.

Strategies for Optimizing Potency, Selectivity, and Functional Profiles

Lead optimization aims to enhance the desirable properties of a compound, such as its potency (the concentration required to produce an effect) and selectivity (its ability to interact with a specific target over others). For phenylalanine derivatives, several strategies can be employed. These include the direct chemical manipulation of functional groups and structure-activity relationship (SAR)-directed optimization. nih.gov

One common approach is the modification of the core structure. For this compound, this could involve:

Altering the Aromatic Substituents: Replacing the methoxy groups with other functionalities (e.g., halogens, alkyl groups) to probe the steric and electronic requirements of the binding pocket. nih.gov

Modifying the Amino Acid Backbone: Changes to the N-terminal Boc (tert-butyloxycarbonyl) protecting group or the C-terminal carboxylic acid can influence solubility, cell permeability, and metabolic stability. researchgate.net

Bio-isosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to improve its pharmacological profile. nih.gov

Studies on antioxidant peptides have shown that the hydrophobicity of the N-terminal residue can significantly enhance activity, a principle that could be applied when incorporating this amino acid into a larger peptide. researchgate.net The ultimate goal of these optimizations is to achieve a molecule with the best possible balance of efficacy and drug-like properties. nih.gov

Computational Approaches in Guiding Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, allowing scientists to design and evaluate molecules in silico before undertaking costly and time-consuming synthesis. frontiersin.orgnih.gov These methods are crucial for guiding the rational design and lead optimization of compounds like this compound.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor, allowing researchers to visualize potential interactions and estimate binding affinity. nih.gov For example, docking studies of quercetin (B1663063) and its analogs against the iNOS enzyme helped identify compounds with more favorable interaction energies than the parent molecule. nih.gov A similar approach could be used to model the binding of this compound to its target.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net These models can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. For instance, a QSAR study on tripeptides identified that an aromatic amino acid at the C-terminus could enhance antioxidant activity. researchgate.net

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov A study on NMDA receptor antagonists used computer modeling to define a 3D pharmacophore characterized by specific distances between polar groups. nih.gov

These computational approaches provide a framework for understanding the fundamental principles of protein structure and function, accelerating the development of new therapeutics. frontiersin.orgnih.gov

Table 2: Computational Tools in Drug Design

Computational Method Application in Rational Design Example from Research Reference
Molecular Docking Predicts binding mode and affinity of a ligand to a receptor. Docking of quercetin analogs into the iNOS enzyme active site. nih.gov
QSAR Correlates chemical structure with biological activity to predict potency. Analysis of tripeptides to identify features enhancing antioxidant activity. researchgate.net
Pharmacophore Modeling Defines the 3D arrangement of features necessary for binding. Identification of an antagonist-preferring state for the NMDA receptor. nih.gov

Future Horizons: Charting the Research Trajectory of this compound

The field of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel therapeutic agents with enhanced efficacy and specificity. Within this landscape, the non-natural amino acid this compound emerges as a compound of significant interest. Its unique structural features, including the bulky tert-butyloxycarbonyl (Boc) protecting group and the electron-donating methoxy groups on the phenyl ring, position it as a valuable building block for the synthesis of innovative bioactive molecules. This article explores the future directions and emerging research opportunities for this compound, focusing on its potential to expand into new classes of bioactive molecules, its integration into advanced drug delivery systems, the application of high-throughput methodologies for derivative discovery, and the continued importance of stereochemical control in its synthesis and function.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Boc-3,5-Dimethoxy-L-phenylalanine?

  • Methodology : The synthesis typically involves coupling Boc-protected amino acids with functionalized aromatic precursors. For example, a HATU/DIEA-mediated coupling in dichloromethane (DCM) is widely used, as demonstrated in the synthesis of Boc-3,5-difluoro-L-phenylalanine derivatives . Key steps include:

  • Protection : Ensure the amino group is Boc-protected prior to coupling.
  • Coupling : Use 2-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent with N,N-diisopropylethylamine (DIEA) as a base.
  • Purification : Employ column chromatography or preparative HPLC to isolate the product.

Q. How should this compound be stored to maintain stability?

  • Guidelines : Store at -20°C in a desiccator to prevent hydrolysis of the Boc group. Avoid repeated freeze-thaw cycles, as this can degrade the compound. Stability data for similar Boc-protected phenylalanine derivatives (e.g., Boc-Cys-OH) indicate that cold storage (0–6°C) preserves integrity for short-term use .

Q. What analytical techniques are essential for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : Confirm structure via 1^1H and 13^{13}C NMR, focusing on methoxy group signals (~3.8 ppm for OCH3_3) and Boc-group tert-butyl protons (~1.4 ppm) .
  • Melting Point : Compare observed mp (e.g., 86–88°C for Boc-D-phenylalanine) to literature values to assess purity .
  • TLC/HPLC : Monitor reaction progress using DCM:MeOH (95:5) as a mobile phase; target Rf_f values between 0.5–0.8 .

Advanced Research Questions

Q. How do steric and electronic effects of 3,5-dimethoxy substituents influence peptide coupling efficiency?

  • Analysis : The electron-donating methoxy groups increase the electron density of the phenyl ring, potentially reducing reactivity in electrophilic reactions. Steric hindrance from the substituents may slow coupling kinetics.
  • Mitigation : Optimize reaction conditions (e.g., extended reaction times or elevated temperatures) when using bulky coupling agents like HATU. Compare yields with less hindered analogs (e.g., Boc-L-phenylalanine) to quantify steric effects .

Q. What strategies resolve contradictions in bioactivity data between this compound derivatives and other substituted analogs?

  • Approach :

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. fluoro groups) and assess antiviral or enzymatic inhibition activity. For example, in HIV capsid modulators, 3,5-difluoro derivatives showed higher potency than methoxy analogs due to enhanced hydrophobic interactions .

Computational Modeling : Use molecular docking to compare binding affinities of dimethoxy vs. difluoro derivatives to target proteins (e.g., HIV capsid) .

Q. How can computational tools predict the metabolic stability of this compound derivatives?

  • Methodology :

  • In Silico ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate metabolic liability (e.g., susceptibility to cytochrome P450 enzymes).
  • Focus Parameters : LogP (lipophilicity) and polar surface area (PSA). Methoxy groups increase PSA, potentially improving solubility but reducing membrane permeability .

Q. What are the challenges in synthesizing enantiopure this compound, and how are they addressed?

  • Challenges : Racemization during coupling or deprotection steps.
  • Solutions :

  • Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) for enantiomeric separation.
  • Monitor optical rotation ([α]D25_{D}^{25}) to confirm enantiopurity. For example, a derivative with [α]D25_{D}^{25} = −155.09° (c 10) indicated 85% enantiomeric excess (ee) .

Methodological Best Practices

Q. How to optimize reaction conditions for introducing the 3,5-dimethoxy motif during solid-phase peptide synthesis (SPPS)?

  • Protocol :

Resin Selection : Use Fmoc-protected Wang resin for acid-labile Boc-group compatibility.

Coupling : Activate this compound with HATU/DIEA in DMF for 2 hours at room temperature.

Deprotection : Remove Fmoc groups with 20% piperidine/DMF, avoiding prolonged exposure to prevent Boc cleavage .

Q. What purification techniques are most effective for this compound contaminated with regioisomers?

  • Techniques :

  • Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate regioisomers based on hydrophobicity.
  • Recrystallization : Leverage solubility differences in ethanol/water mixtures (e.g., 70:30 v/v) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.